Antimicrobial Potency Against Multi-Drug Resistant Bacteria: Cyclopropyl(3-quinolinyl)methanone O-benzyloxime vs. In-Class Quinoline Analogs
In a study evaluating antibacterial efficacy against multi-drug resistant (MDR) bacterial strains, cyclopropyl(3-quinolinyl)methanone O-benzyloxime demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µM . This value is notably lower than many unsubstituted quinoline or simple oxime ether analogs, which typically exhibit MICs > 50 µM against similar MDR panels [1]. The presence of both the cyclopropyl and O-benzyloxime groups is implicated in enhancing membrane permeability and target binding, a feature not present in simpler 3-quinolinyl methanones .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MDR bacteria |
|---|---|
| Target Compound Data | MIC = 6.25 µM |
| Comparator Or Baseline | Unsubstituted quinoline analogs / simple oxime ethers |
| Quantified Difference | ≥ 8-fold lower MIC (estimated from class-level data) |
| Conditions | In vitro broth microdilution assay against multi-drug resistant bacterial strains |
Why This Matters
This quantifies a meaningful potency advantage, positioning the compound as a superior starting point for hit-to-lead optimization in antimicrobial drug discovery compared to less decorated quinoline cores.
- [1] Pakhariya, R. P., et al. (2025). Quinoline analogs: multifaceted heterocyclic compounds with ... antimicrobial activity. PMC. (Class-level MIC range data for quinoline scaffolds). View Source
